molecular formula C8H18ClN3O2 B613247 (S)-2-Acetamido-6-aminohexanamide hydrochloride CAS No. 104584-11-4

(S)-2-Acetamido-6-aminohexanamide hydrochloride

Cat. No. B613247
M. Wt: 223.7
InChI Key: LPMFSHANWDFTBS-FJXQXJEOSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (for example, an amino acid, a carbohydrate, a lipid, etc.).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, products, and conditions of the reaction.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of atoms.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity) of the compound.


Scientific Research Applications

Chemical Synthesis and Transformation

  • (S)-2-Acetamido-6-aminohexanamide hydrochloride has been utilized in chemical synthesis processes. For example, it was involved in the transformation of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose (Hill & Hough, 1968).

Anticonvulsant Activity

  • Functionalized amino acids (FAA) exhibit notable anticonvulsant activity in rodent models. Research has shown that affinity labels patterned after potent antiepileptic compounds, such as (S)-2-Acetamido-6-aminohexanamide hydrochloride, have been used as mechanistic probes to study FAA function (Letiran, Stables, & Kohn, 2002).

Glycoside Synthesis

  • The compound has been used in the synthesis of glycosides, such as the preparation of 6′-aminohexyl 2-acetamido-2-deoxy-D-galactoside isomers (Lee, Wong, & Lee, 1986).

Influenza Virus Neuraminidase Inhibition

  • Derivatives of (S)-2-Acetamido-6-aminohexanamide hydrochloride have been synthesized for research on inhibitors of influenza virus neuraminidases, which are crucial in the development of antiviral drugs (Shitara et al., 2000).

Microbial Transformation and Antioxidant Activity

  • Microbial strains capable of transforming compounds containing the (S)-2-Acetamido-6-aminohexanamide hydrochloride structure have been identified, leading to the production of acetamido derivatives with potential application in chemical industries. These compounds also exhibited antioxidant activities (Stompor, 2016).

Antitumor Activities

  • Diosgenyl glycosides derived from (S)-2-Acetamido-6-aminohexanamide hydrochloride have shown promising antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia (Myszka, Bednarczyk, Najder, & Kaca, 2003).

Safety And Hazards

This involves identifying any potential safety risks or hazards associated with the compound. It could include toxicity information, handling precautions, and disposal methods.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

(2S)-2-acetamido-6-aminohexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-6(12)11-7(8(10)13)4-2-3-5-9;/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMFSHANWDFTBS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718548
Record name N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Acetamido-6-aminohexanamide hydrochloride

CAS RN

104584-11-4
Record name N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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